molecular formula C21H22N2O3 B1195069 Strychnine N-oxide CAS No. 7248-28-4

Strychnine N-oxide

Cat. No. B1195069
CAS RN: 7248-28-4
M. Wt: 350.4 g/mol
InChI Key: ADTDBAKUQAKBGZ-VXJIXCKJSA-N
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Description

Strychnine N-oxide is a tertiary amine oxide resulting from the oxidation of the non-acylated nitrogen of strychnine. It is a metabolite of strychnine. It has a role as a plant metabolite. It is an organic heteroheptacyclic compound, a monoterpenoid indole alkaloid and a tertiary amine oxide. It derives from a strychnine.

Scientific Research Applications

Toxicity Comparison in Zebrafish Embryos

Strychnine N-oxide (SNO) demonstrates significantly lower toxicity than strychnine in zebrafish embryos. A study compared the developmental toxicity induced by strychnine and SNO in zebrafish embryos, finding that SNO had a much lower apoptotic rate compared to strychnine, suggesting its reduced toxicity (Li et al., 2014).

Electrochemical Sensing

Strychnine and its metabolite SNO have been examined electrochemically, showing distinct electroactivity. This study developed an electrochemical sensor for strychnine and SNO, providing a method for their detection in biological samples. The study demonstrates the potential of electrochemical methods for monitoring these compounds (Qader et al., 2022).

Pharmacokinetics in Rat Plasma

A study established a liquid chromatography-mass spectrometry method for analyzing strychnine and SNO in rat plasma. This method provides a sensitive and specific tool for measuring plasma concentrations of these compounds in rats, aiding in pharmacokinetic studies (Xiaochu, 2015).

Semisynthesis Optimization

Research on optimizing the semisynthesis of SNO from strychnine was conducted using orthogonal designs. This study provides insights into efficient methods for producing SNO, enhancing its availability for further scientific research (Bao-chang, 2008).

Pharmacokinetics and Metabolism

A comprehensive study analyzed the simultaneous determination of strychnine, brucine, and their metabolites, including SNO, in rat plasma. This study's LC-MS/MS method is valuable for pharmacokinetic and metabolism studies of these compounds (Lin et al., 2016).

Effect on Cardiac Channels

A study investigated the effect of SNO on cardiac channels, specifically hERG potassium channels. The introduction of an oxygen atom in SNO resulted in the loss of activity on these channels, highlighting a potential mechanism for reducing cardiac toxicity in alkaloid-type compounds (Yuan et al., 2018).

properties

CAS RN

7248-28-4

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(4aR,5aS,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

InChI

InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+,23?/m0/s1

InChI Key

ADTDBAKUQAKBGZ-VXJIXCKJSA-N

Isomeric SMILES

C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75)[O-]

SMILES

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-]

Canonical SMILES

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-]

Other CAS RN

7248-28-4

Pictograms

Irritant

synonyms

Movellan
strychnine N-oxide
strychnine N-oxide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnine N-oxide
Reactant of Route 2
Strychnine N-oxide
Reactant of Route 3
Strychnine N-oxide
Reactant of Route 4
Strychnine N-oxide
Reactant of Route 5
Strychnine N-oxide
Reactant of Route 6
Strychnine N-oxide

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